
cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organic compound that contains cerium, a rare earth element
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the coordination of cerium ions with the organic ligand 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. The reaction conditions may include:
- Solvent: Organic solvents such as ethanol or methanol.
- Temperature: Controlled temperatures to facilitate the reaction.
- Catalysts: Specific catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. The purity and yield of the compound are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cerium.
Reduction: Reduction reactions may involve the conversion of cerium ions to lower oxidation states.
Substitution: Substitution reactions can occur at the hydroxyl or alkene groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) complexes, while reduction may produce cerium(III) compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology
In biological research, cerium complexes are studied for their potential antioxidant properties and interactions with biological molecules.
Medicine
Industry
In industry, cerium compounds are used in materials science, particularly in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves the coordination of cerium ions with the organic ligand. This coordination can influence the electronic structure and reactivity of the compound. Molecular targets and pathways may include interactions with enzymes, proteins, and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Cerium(III) acetate
- Cerium(IV) oxide
- 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
Uniqueness
Cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific coordination structure and the presence of both cerium and the organic ligand. This combination imparts distinct chemical and physical properties that differentiate it from other cerium compounds.
Propiedades
Fórmula molecular |
C22H40CeO4 |
|---|---|
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
cerium;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b8-7-;; |
Clave InChI |
NJUIMVOMXFXJTM-OTMFCZTRSA-N |
SMILES isomérico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ce] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


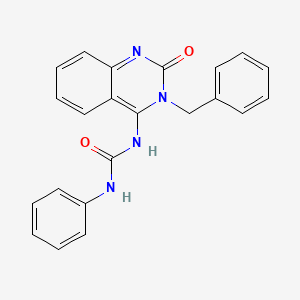

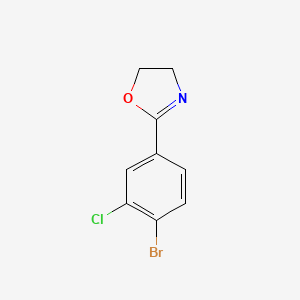
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)


![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
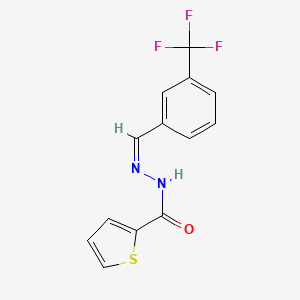
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
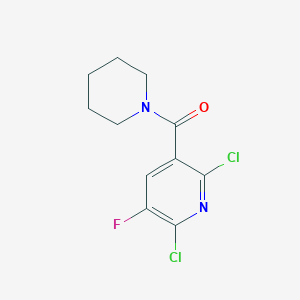
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)

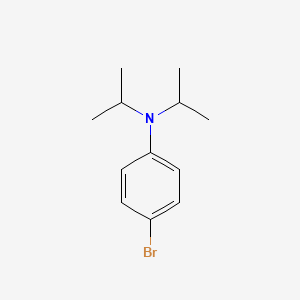
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14115139.png)
